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molecular formula C12H22O4 B2738817 (R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid CAS No. 112245-04-2

(R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid

Cat. No. B2738817
M. Wt: 230.304
InChI Key: NPIMKSLXCPUXPD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07189747B2

Procedure details

Acetal 2 (1.01 g, 5.54 mmol) was stirred in a mixture of 2N hydrochloric acid (10 mL) and acetone (10 mL) for 24 hours. After this time, tlc showed complete consumption of the starting acetal. Saturated sodium carbonate solution (20 mL) was added, and the mixture was extracted with ether (3×25 mL). The combined ether fractions were washed with brine, dried (MgSO4), and the solvent was evaporated under reduced pressure. The residue was chromatographed (SiO2, pentane/ether, 95:5) to give the ketone 3 (0.75 g, 97%) as a colorless oil; Rf (heptane/ethyl acetate, 8:2) 0.42; νmax(film)/cm−1 1743 (C═O); δH (400 MHz; CDCl3): 2.37–2.28 (2H, m), 2.20 (2H, dd, J=18.5, 7.5), 2.12 (2H, dd, J=18.7, 6.3), 1.65–1.24 (10H, m).
Name
Acetal
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[CH:4]([CH2:13][CH:14]([CH3:16])[CH3:15])[CH2:5][C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7]>Cl.CC(C)=O>[C:9]([O:8][C:6](=[O:7])[CH2:5][CH:4]([CH2:13][CH:14]([CH3:15])[CH3:16])[C:3]([OH:17])=[O:2])([CH3:12])([CH3:11])[CH3:10]

Inputs

Step One
Name
Acetal
Quantity
1.01 g
Type
reactant
Smiles
COC(C(CC(=O)OC(C)(C)C)CC(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of the starting acetal
ADDITION
Type
ADDITION
Details
Saturated sodium carbonate solution (20 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether (3×25 mL)
WASH
Type
WASH
Details
The combined ether fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (SiO2, pentane/ether, 95:5)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CC(C(=O)O)CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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